N-[(Z)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide
Description
N-[(Z)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide is a synthetic organic compound characterized by its complex structure, which includes dichlorophenyl, hydroxyphenyl, and methylanilino groups
Properties
IUPAC Name |
N-[(Z)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O2/c1-10-2-4-13(5-3-10)19-9-15(22)21-20-8-11-6-12(17)7-14(18)16(11)23/h2-8,19,23H,9H2,1H3,(H,21,22)/b20-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZAPQALALUVJF-ZBKNUEDVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=CC2=C(C(=CC(=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C\C2=C(C(=CC(=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide typically involves the condensation reaction between 3,5-dichloro-2-hydroxybenzaldehyde and 2-(4-methylanilino)acetamide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.
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Step 1: Preparation of 3,5-dichloro-2-hydroxybenzaldehyde
- React 3,5-dichlorophenol with a formylating agent such as paraformaldehyde in the presence of a catalyst like hydrochloric acid.
- The reaction mixture is heated to reflux, and the product is isolated by distillation or crystallization.
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Step 2: Condensation Reaction
- Mix 3,5-dichloro-2-hydroxybenzaldehyde with 2-(4-methylanilino)acetamide in a suitable solvent like ethanol.
- Add a catalytic amount of an acid catalyst such as acetic acid.
- Heat the reaction mixture under reflux for several hours.
- Cool the mixture and isolate the product by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yield, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium thiolate in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of 3,5-dichloro-2-formylphenyl derivative.
Reduction: Formation of N-[(Z)-(3,5-dichloro-2-hydroxyphenyl)methylamino]-2-(4-methylanilino)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(Z)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific biological targets.
Materials Science: The compound is studied for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Research: It is used as a probe to study enzyme interactions and protein-ligand binding mechanisms.
Industrial Applications: The compound is explored for its use in the synthesis of advanced polymers and coatings with enhanced durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of N-[(Z)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the receptor type and the biological context.
Comparison with Similar Compounds
Similar Compounds
- N-[(Z)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-2-(4-chloroanilino)acetamide
- N-[(Z)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-2-(4-fluoroanilino)acetamide
- N-[(Z)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-2-(4-bromoanilino)acetamide
Uniqueness
N-[(Z)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide is unique due to the presence of the methylanilino group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable candidate for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
